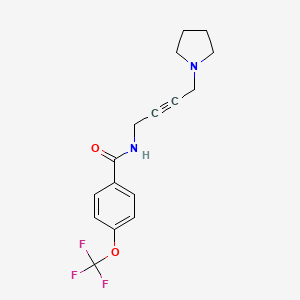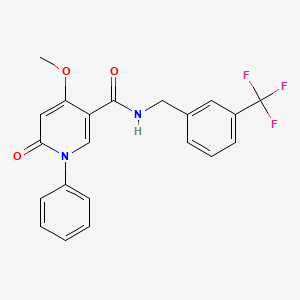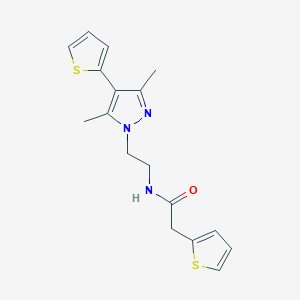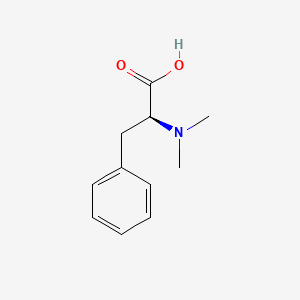
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide, also known as TFB-TBOA, is a synthetic compound that has been extensively studied for its potential use in scientific research. TFB-TBOA is a potent and selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
Scientific Research Applications
Chemical Structure and Synthesis
The structural complexity of benzamide derivatives and compounds containing pyrrolidinyl groups has been extensively studied due to their potential applications in materials science and medicinal chemistry. For example, studies on the crystal structure and Hirshfeld surface analysis of similar benzamide derivatives provide insights into their crystalline forms and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in the development of new materials and drugs (Artheswari, Maheshwaran, & Gautham, 2019). Similarly, the synthesis of compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide through catalytic actions offers a glimpse into the methodologies that could potentially be adapted for synthesizing compounds like "N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide," highlighting the importance of reaction conditions and catalysts in achieving high yields and selectivity (Dian, 2010).
Applications in Material Science and Photophysics
Research into the photophysical properties of benzamide derivatives and related compounds has unveiled their potential in applications such as smart windows and luminescent materials. For instance, compounds exhibiting aggregation-enhanced emission (AEE) characteristics and multi-stimuli-responsive properties suggest a pathway for the development of advanced materials for optical and electronic applications (Srivastava et al., 2017). The study of benzamides with pyridine, pyridazine, and pyrazine moieties and their difluoroboronated complexes as novel blue fluorophores emphasizes the importance of structural modifications in tuning the photophysical properties for specific applications (Yamaji et al., 2017).
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)23-14-7-5-13(6-8-14)15(22)20-9-1-2-10-21-11-3-4-12-21/h5-8H,3-4,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXYNUYYFQTDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)
![3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2440991.png)
![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)
![3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2440995.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)
![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2440997.png)


![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)
![2-chloro-N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2441007.png)
![N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2441008.png)

